N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-30-16-6-4-15(5-7-16)13-27-23(29)22-19(10-11-33-22)26-24(27)34-14-21(28)25-18-9-8-17(31-2)12-20(18)32-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVSBLIUHHQURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,4-dimethoxyphenyl and 4-methoxyphenylmethyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Potential
N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits significant anticancer properties:
-
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines.
-
In Vitro Studies :
- Research indicates that derivatives with similar structures have demonstrated cytotoxic effects on leukemia and breast cancer cell lines. For instance, IC50 values for leukemia cell lines have been reported as low as 0.5 µM.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
-
Mechanism :
- It disrupts cellular processes critical for microbial survival.
-
Research Findings :
- Studies have demonstrated significant activity against various bacterial strains and fungi. For example, minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Case Study 1: Anticancer Activity in Leukemia Cells
A study evaluated the effects of a structurally similar thienopyrimidine derivative on acute biphenotypic leukemia MV4-11 cells. The results indicated a significant growth inhibition correlated with the down-regulation of phospho-ERK1/2 levels, suggesting a targeted mechanism involving key signaling pathways.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. The results showed promising efficacy with MIC values significantly lower than those of established antibiotics, indicating a potential new avenue for treatment against resistant strains.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Example Findings |
|---|---|---|
| Anticancer | Enzyme inhibition; Cell cycle arrest | IC50 values in leukemia cells ~0.5 µM |
| Antimicrobial | Disruption of microbial cellular processes | MIC values lower than standard antibiotics |
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in various organic syntheses.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure, used in the synthesis of other chemicals.
2-Fluorodeschloroketamine: A compound with a different core structure but similar functional groups, used in medicinal chemistry.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide stands out due to its thieno[3,2-d]pyrimidine core, which imparts unique biological activity and potential therapeutic applications. Its combination of functional groups also allows for diverse chemical reactivity, making it a versatile compound in various research fields.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's antibacterial, anticancer, and other pharmacological properties based on various studies and findings.
Chemical Structure
The compound features a thienopyrimidine core with substituents that contribute to its biological activity. The presence of methoxy groups and a sulfanyl moiety are particularly relevant for its interaction with biological targets.
Antibacterial Activity
Research has shown that compounds with similar thienopyrimidine structures exhibit significant antibacterial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | S. aureus | 32 μg/mL |
| 4e | E. coli | 16 μg/mL |
| 5c | P. aeruginosa | 64 μg/mL |
The above table indicates that certain derivatives exhibit potent activity against common pathogens, highlighting the potential of this compound as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that thienopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth.
In a study screening various compounds for anticancer activity:
- This compound showed promising results against multiple cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 20 |
These results suggest that the compound effectively inhibits the growth of various cancer cells .
The mechanism of action for this compound involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis and cell proliferation. By inhibiting DHFR, the compound induces "thymineless death" in rapidly dividing cells .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of thienopyrimidine derivatives demonstrated that compounds with similar structural features to this compound exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential therapeutic application in treating resistant infections .
- Case Study on Anticancer Properties : In vitro studies on human breast cancer cells revealed that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential use as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
